molecular formula C11H15FN2O2 B1372917 tert-Butyl (2-amino-5-fluorophenyl)carbamate CAS No. 362670-07-3

tert-Butyl (2-amino-5-fluorophenyl)carbamate

Cat. No.: B1372917
CAS No.: 362670-07-3
M. Wt: 226.25 g/mol
InChI Key: FELBQUPQCJZQQX-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-fluorophenyl)carbamate is a chemical compound with the molecular formula C11H15FN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-amino-5-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .

Another method involves the use of tert-butyl chloroformate as the carbonylating agent. In this reaction, 2-amino-5-fluoroaniline is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium carbonate, triethylamine

    Carbonylating Agents: Di-tert-butyl dicarbonate, tert-butyl chloroformate

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields 2-amino-5-fluoroaniline, while coupling reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

tert-Butyl (2-amino-5-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-5-fluorophenyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-fluorophenyl)carbamate
  • tert-Butyl (2-amino-5-chlorophenyl)carbamate
  • tert-Butyl (2-amino-5-methylphenyl)carbamate

Uniqueness

tert-Butyl (2-amino-5-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of compounds, making them more effective in various applications. The tert-butyl group also provides steric protection, allowing selective reactions to occur at other positions on the molecule .

Properties

IUPAC Name

tert-butyl N-(2-amino-5-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELBQUPQCJZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697614
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362670-07-3
Record name tert-Butyl (2-amino-5-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of Raney nickel (W.R. Grace 2800, 30.6 g calc. dry weight) was added to a 2-gallon Parr stirred pressure reactor containing THF (3 L). tert-Butyl 5-fluoro-2-nitrophenylcarbamate (102 g) was added. The vessel was sealed, purged, and pressurized to about 30 psig with hydrogen. The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen was supplied on-demand at 30 psig. After stirring for 16 h, the vessel was vented and purged with nitrogen. The product mixture was filtered to remove the catalyst using THF (1 L) to rinse the reactor and catalyst cake. The solvent was removed under vacuum. Heptane (510 mL) was added and the mixture was heated to 50° C. for 1 h, then cooled slowly to 0° C. The solids were filtered and washed with cold heptanes (100 mL) and dried under vacuum at 50° C. (76.7 g of product isolated, 87% pure, 73% yield).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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